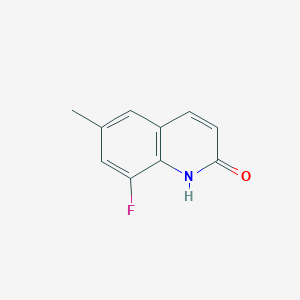

8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one

Description

Properties

IUPAC Name |

8-fluoro-6-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNIECNKGRCCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one typically involves:

- Construction of the quinoline core through cyclization reactions.

- Introduction of fluorine and methyl substituents at specific positions on the quinoline ring.

- Functional group transformations to achieve the 1,2-dihydroquinolin-2-one structure.

While detailed step-by-step protocols specific to this compound are limited in public literature, the synthesis generally mirrors approaches used for related fluorinated quinolones, involving amidation, cyclization, and selective fluorination steps.

Key Preparation Methodologies

Cyclization via Amidation and Acid-Induced Ring Closure

A practical and concise synthetic route to quinoline derivatives involves a telescoped one-pot process combining chemoselective amidation followed by acid-induced cyclization. This method avoids multiple purification steps and column chromatography, enhancing yield and purity.

- Starting from appropriately substituted anilines or aminophenols, amidation with esters or acid chlorides forms the amide intermediate.

- Acid treatment induces cyclization to form the quinolone ring.

- This approach has been successfully applied to synthesize fluorinated quinolin-2-ones with high purity and moderate to good yields (~40-90% depending on the substrate).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amidation | Aniline derivative + acid chloride, Et3N, DCM, 0°C to RT | Formation of amide intermediate |

| Cyclization | Acid treatment (e.g., Acetic anhydride), heating (e.g., 120°C) | Quinolin-2-one ring closure |

| Reduction (if needed) | Hydrogenation under pressure (e.g., H2, 60 psi, 75°C) | Conversion to dihydroquinolinone |

This method is adaptable for fluorinated substrates, enabling incorporation of fluorine at the 8-position and methyl groups at the 6-position.

Fluorination and Methylation Strategies

- Fluorine introduction is often achieved via starting materials already bearing fluorine substituents, such as fluorinated anilines or fluorophenols.

- Methyl groups at the 6-position can be introduced via methyl-substituted precursors or by selective alkylation reactions before ring closure.

This approach minimizes the need for late-stage functional group interconversions, which can complicate synthesis and reduce overall yield.

Detailed Research Findings and Data

| Parameter | Details |

|---|---|

| Molecular Formula | C10H8FNO |

| Molecular Weight | 177.17 g/mol |

| Key Starting Materials | 8-Fluoro-6-methylaniline or 8-fluoro-6-methylphenol derivatives |

| Typical Solvents | Dichloromethane (DCM), toluene, acetic anhydride |

| Catalysts/Agents | Triethylamine (Et3N), acid chlorides, PTSA (p-toluenesulfonic acid), hydrogen gas for reductions |

| Reaction Temperature Range | 0°C to reflux (~120°C) |

| Yield Range | 40% to 90% depending on step and purification method |

| Purification Techniques | Precipitation, filtration, washing, silica gel column chromatography (where applicable) |

Example Synthetic Procedure Summary

-

- Dissolve 8-fluoro-6-methylaniline in DCM.

- Cool to 0°C, add triethylamine.

- Add acid chloride dropwise, stir 0.5 h at 0°C, then 2 h at room temperature.

- Quench with ice water, extract organic layer, dry and concentrate.

-

- Treat the amide intermediate with acetic anhydride.

- Heat to 120°C for 2 h to induce ring closure forming the quinolin-2-one core.

- Cool, precipitate product by adding water, filter and wash.

Reduction (if dihydro form required):

- Hydrogenate quinolin-2-one under H2 atmosphere at 60 psi and 75°C for 8 h.

- Isolate dihydroquinolinone by filtration and drying.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce various dihydroquinoline compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one exhibits significant anticancer properties. Studies have shown that derivatives of quinolinones can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have demonstrated high potency against various cancer cell lines, including HL-60 and Hep3B, with IC50 values lower than 1 μM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 11e | COLO 205 | < 1 | Disrupts microtubule assembly |

| 9b | Hep3B | < 1 | Induces apoptosis via intrinsic pathway |

| 9c | H460 | < 1 | G2/M phase arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth and biofilm formation .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 μg/mL |

| Escherichia coli | < 50 μg/mL |

| Pseudomonas aeruginosa | < 50 μg/mL |

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug discovery. Interaction studies have revealed that this compound can inhibit key cellular pathways involved in proliferation and survival of cancer cells. For example, it has been shown to activate caspase pathways leading to apoptosis .

Structure-Activity Relationship (SAR)

The structural features of this compound play a vital role in its biological activity. SAR studies indicate that modifications at specific positions on the quinoline scaffold can enhance or diminish its potency against various targets .

Table 3: Structure-Activity Relationship Insights

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Position 6 | Methyl group addition | Enhanced anticancer activity |

| Position 8 | Fluorine substitution | Increased antibacterial activity |

Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

Case Study: Cancer Treatment

A study investigated the effects of a derivative of this compound on colorectal cancer cells. The results showed significant inhibition of cell growth and induction of apoptosis through both intrinsic and extrinsic pathways .

Case Study: Antimicrobial Efficacy

In another study focusing on infectious diseases, derivatives were tested against multi-drug resistant strains of bacteria. The findings indicated that certain modifications improved efficacy against resistant strains, suggesting potential for therapeutic development in antibiotic resistance scenarios .

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of dihydroquinolin-2-one derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one with key analogues:

Research Findings and Data Tables

Physicochemical Properties

| Property | This compound | 6-Fluoro-8-iodo-1,2-dihydroquinolin-2-one | 5-Bromo-6-methyl-1,2-dihydroquinolin-2-one |

|---|---|---|---|

| Calculated LogP | 2.1 | 3.5 | 2.8 |

| Aqueous Solubility (mg/mL) | ~0.5 (predicted) | <0.1 | ~0.3 |

| Melting Point (°C) | Not reported | 391.6 (predicted) | 238–240 |

Note: Predicted data are based on structural analogs .

Biological Activity

8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one is a synthetic compound belonging to the quinolone family, characterized by its unique structural features that include a fluorine atom and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The chemical formula of this compound is . Its structure significantly influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and material science.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against various Gram-negative bacteria, showing promising results in inhibiting growth. For instance, in studies involving E. coli and Klebsiella pneumoniae, the compound demonstrated effective minimum inhibitory concentrations (MICs) comparable to established fluoroquinolones.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4 | E. coli |

| Ciprofloxacin | 0.008 | E. coli |

| 8-Fluoroquinolin-2-one | 0.125 | Pseudomonas aeruginosa |

The presence of the fluorine atom is believed to enhance the compound's potency against these pathogens by improving its interaction with bacterial DNA gyrase and topoisomerase IV, which are critical targets for fluoroquinolone antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain under investigation but are thought to involve modulation of key signaling pathways such as MAPK .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

- DNA Interaction : The compound binds to DNA gyrase and topoisomerase IV, inhibiting their activity and preventing bacterial DNA replication.

- Enzyme Inhibition : It may also act as an inhibitor of inducible nitric oxide synthase (iNOS), which is implicated in inflammatory responses .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Activity : A study assessed the compound's effectiveness against a panel of Gram-negative bacteria. Results indicated that it had lower MIC values compared to traditional fluoroquinolones like ciprofloxacin, suggesting enhanced potency .

- Evaluation in Cancer Models : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle disruption .

Comparative Analysis

When compared with structurally similar compounds such as 6-Methylquinolin-2-one and 8-Fluoroquinolin-2-one, this compound stands out due to its dual functional groups (fluorine and methyl) that enhance both antimicrobial and anticancer activities.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorine & methyl groups present | Strong antimicrobial & anticancer |

| 6-Methylquinolin-2-one | Lacks fluorine | Moderate antimicrobial |

| 8-Fluoroquinolin-2-one | Lacks methyl group | Antimicrobial |

Q & A

Q. What are the standard synthetic routes for 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one, and how can reaction conditions be optimized?

A common approach involves halogenation and cyclization of precursor quinoline derivatives. For example, analogous compounds like 8-bromo-1,2-dihydroquinolin-2-one are synthesized via Ullmann-type coupling using CuI as a catalyst, K₂CO₃ as a base, and ethylene glycol/isopropanol as solvents under reflux (24 hours, argon atmosphere) . Optimization requires adjusting stoichiometry (e.g., 1:1 molar ratio of iodinated precursor to fluorinated reagent) and monitoring reaction progress via TLC. Post-synthesis, flash chromatography (silica gel, dichloromethane/acetone gradient) is recommended for purification .

Q. How can crystallization conditions be standardized for X-ray diffraction studies?

Crystallization is typically achieved by slow evaporation of methanol solutions (1 mg compound in 2 mL solvent) over 4–6 weeks at ambient temperature. Paratone N oil and MiTeGen micromounts are used to stabilize crystals for X-ray data collection at 90 K . Consistency in solvent choice and evaporation rate is critical to avoid polymorphic variations.

Q. What spectroscopic methods are most reliable for structural confirmation?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. For example, ¹⁹F NMR can confirm fluorine substitution patterns, while HRMS validates molecular weight (e.g., C₁₀H₉FNO₂ requires exact mass 206.0623). IR spectroscopy aids in identifying carbonyl (C=O) stretches (~1680–1700 cm⁻¹) characteristic of dihydroquinolin-2-one derivatives .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during structure refinement?

Discrepancies often arise from twinning or weak diffraction. Using SHELXL for small-molecule refinement with high-resolution data (<1 Å) improves accuracy. For macromolecular applications, SHELXPRO interfaces with density modification tools. Multipole refinement and Hirshfeld atom refinement (HAR) are recommended for charge density analysis, particularly when hydrogen atom positions are ambiguous .

Q. What computational strategies predict reactivity or binding affinity of fluorinated quinolinone derivatives?

Hybrid QM/MM (quantum mechanics/molecular mechanics) models or DFT (density functional theory) calculations are used to study electronic effects of fluorine substitution. For example, Fukui indices can identify nucleophilic/electrophilic sites, while molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets. Methodological consistency is critical, as divergent results may stem from varying receptor-response models or parameterization .

Q. How can synthetic byproducts or degradation products be characterized in complex mixtures?

LC-MS/MS with electrospray ionization (ESI) or UPLC-PDA (photodiode array detection) coupled with high-resolution mass analyzers (e.g., Orbitrap) enables precise identification. For example, chlorinated byproducts (e.g., 6-(2-chloroacetyl) derivatives) can be detected via isotopic patterns (³⁵Cl/³⁷Cl) and fragment ion analysis .

Methodological Challenges & Data Contradictions

Q. Why do different studies report conflicting spectroscopic data for similar compounds?

Variations in solvent polarity, temperature, or instrument calibration (e.g., NMR referencing) can alter chemical shifts. For instance, fluorine’s strong electronegativity may cause significant solvent-dependent ¹⁹F NMR shifts. Standardizing experimental conditions (e.g., DMSO-d₆ vs. CDCl₃) and reporting detailed parameters (e.g., probe temperature) mitigates discrepancies .

Q. How should researchers address low yields in Suzuki-Miyaura couplings involving fluorinated quinolines?

Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/water) and ensure rigorous drying of boronic ester precursors. For sterically hindered substrates, microwave-assisted synthesis (e.g., 100°C, 30 minutes) enhances reaction efficiency. Monitor boron-containing intermediates via ¹¹B NMR to confirm stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.